Dicyanocobinamide

Catalog No.
S618591
CAS No.
27792-36-5
M.F
C50H72CoN13O8-3
M. Wt
1042.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyanocobinamide

CAS Number

27792-36-5

Product Name

Dicyanocobinamide

IUPAC Name

cobalt;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;dicyanide

Molecular Formula

C50H72CoN13O8-3

Molecular Weight

1042.1 g/mol

InChI

InChI=1S/C48H73N11O8.2CN.Co/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;2*1-2;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;/q;2*-1;/p-1/t23?,26-,27-,28-,29+,43?,45-,46+,47+,48+;;;/m1.../s1

InChI Key

NWXVHVXSDZHCFS-TWXWJCICSA-M

SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.[C-]#N.[Co]

Synonyms

Bb Fragment of Factor B, Bb, Complement Factor, C3 Proactivator, C3PA, Complement 3 Proactivator, Complement Factor B, Complement Factor B Derived Fragment Bb, Complement Factor B Fragment, Bb, Complement Factor B, Alternative Pathway, Complement Factor B-Derived Fragment Bb, Complement Factor Ba, Complement Factor Bb, Complement Protein B, Complement Protein Factor B, Factor B, Factor B, Complement, Factor B, Properdin, Factor Ba, Complement, Factor Ba, Properdin, Factor Bb, Complement, Factor Bb, Properdin, Factor Bf, Properdin, Proactivator, C3, Proactivator, Complement 3, Properdin Factor B, Properdin Factor Ba, Properdin Factor Bb, Properdin Factor Bf, Properdin Factor Bf F1, Protein B, Complement

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.[C-]#N.[Co]

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H](C([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[C-]#N.[C-]#N.[Co]

Understanding Vitamin B12 Biosynthesis

Dicyanocobinamide serves as a crucial intermediate in the complex pathway for vitamin B12 synthesis in bacteria. Studying its interaction with enzymes involved in this process can provide valuable insights into:

  • Regulation of B12 biosynthesis: Researchers can use CN2-Cbi to investigate how different factors, such as gene expression and environmental conditions, regulate the production of vitamin B12. This knowledge can be crucial for improving the production efficiency of B12 in industrial settings.
  • Identification of novel enzymes: Studying the enzymes that convert CN2-Cbi into other B12 precursors can lead to the discovery of new enzymes involved in the pathway. This can further our understanding of B12 biosynthesis and potentially identify ways to manipulate the process for specific purposes [].

Elucidating Cobalamin-Dependent Enzyme Mechanisms

CN2-Cbi, due to its structural similarity to cobalamin, can be used as a tool to study the mechanisms of cobalamin-dependent enzymes. These enzymes play vital roles in various cellular processes, including:

  • Methylmalonyl-CoA mutase: This enzyme is essential for fatty acid metabolism and its dysfunction can lead to a metabolic disorder called methylmalonic acidemia []. Studying the interaction of CN2-Cbi with this enzyme can help researchers understand how cobalamin facilitates its enzymatic activity.
  • Ribose-phosphate isomerase: This enzyme is involved in nucleotide biosynthesis, which is crucial for DNA and RNA production. Studying the interaction of CN2-Cbi with this enzyme can shed light on how cobalamin-dependent enzymes function in general [].

These investigations can contribute to a broader understanding of cobalamin-dependent enzymatic mechanisms, potentially leading to the development of new drugs or therapies for cobalamin-deficiency related disorders.

Development of Novel B12 Derivatives

Dicyanocobinamide, with its unique chemical structure, can serve as a starting point for the development of novel B12 derivatives with potentially improved properties. These derivatives could be:

  • More stable: Modifications based on CN2-Cbi might lead to B12 derivatives with increased stability, making them more suitable for use in certain applications like food fortification or pharmaceutical formulations [].
  • Targeted delivery: By attaching specific molecules to CN2-Cbi, researchers might be able to develop B12 derivatives that can be delivered more effectively to specific cells or tissues in the body.

Dicyanocobinamide is a precursor to vitamin B12, also known as cobalamin []. It plays a vital role in cellular metabolism and is found naturally in some foods like eggs, milk, and meat []. In research, dicyanocobinamide is used as a reference standard in studies related to vitamin B12 function and metabolism [].


Molecular Structure Analysis

Dicyanocobinamide possesses a complex corrin ring structure, similar to other cobalamins []. This ring contains four pyrrole nitrogen atoms that coordinate with a central cobalt (Co) atom. Two cyanide groups (CN) are attached to the cobalt, giving the molecule its name "dicyanocobinamide." The remaining coordination sites of the cobalt can bind to different functional groups, depending on the specific cobalamin derivative [].


Chemical Reactions Analysis

The exact synthesis pathway for dicyanocobinamide is not fully elucidated, but it's believed to be an intermediate in the biosynthesis of vitamin B12 by bacteria []. Research suggests that enzymatic conversion of cobinamide might be involved in its formation.

Dicyanocobinamide can be converted to various cobalamin forms depending on the attached functional groups at the cobalt center. Specific enzymes facilitate these conversions within the body [].


Physical And Chemical Properties Analysis

Data on the specific physical properties of isolated dicyanocobinamide is scarce. Cobalamin derivatives tend to be hygroscopic (readily absorb moisture) and heat-sensitive. They are typically soluble in water and dilute acids but insoluble in organic solvents [].

Dicyanocobinamide functions as a co-activator for soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating blood vessel relaxation []. It binds to the N-terminal region of sGC, similar to how forskolin activates adenylyl cyclase enzymes []. This activation leads to increased production of cyclic guanosine monophosphate (cGMP), a molecule involved in vasodilation (blood vessel widening) [].

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (48.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H371 (51.9%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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